molecular formula C24H29BrN4O3S B15154904 3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide

3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide

Cat. No.: B15154904
M. Wt: 533.5 g/mol
InChI Key: IWXSBCQYJSJALB-UHFFFAOYSA-N
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Description

3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a bromine atom, a piperazine ring, and a thioamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The piperazine ring is functionalized with a butanoyl group through an acylation reaction using butanoyl chloride in the presence of a base such as triethylamine.

    Coupling with 4-bromoaniline: The functionalized piperazine is then coupled with 4-bromoaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.

    Thioamide formation: The intermediate is reacted with thiourea to introduce the thioamide group.

    Final coupling: The thioamide intermediate is then coupled with 4-ethoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The thioamide group can be oxidized to a sulfoxide or reduced to a thiol.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution reactions: Products with the bromine atom replaced by the nucleophile.

    Oxidation reactions: Sulfoxide or sulfone derivatives.

    Reduction reactions: Thiol derivatives.

    Coupling reactions: Biaryl compounds.

Scientific Research Applications

3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide has several scientific research applications:

    Medicinal chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on various biological pathways and its potential as a therapeutic agent.

    Materials science: Exploring its use in the synthesis of novel materials with unique properties.

    Biological research: Investigating its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N,N-bis(4-methoxyphenyl)aniline
  • 4-(Bromomethyl)pyridine
  • 4-bromo-4’,4’'-dimethoxytriphenylamine

Uniqueness

3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide is unique due to its combination of a bromine atom, a piperazine ring, and a thioamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H29BrN4O3S

Molecular Weight

533.5 g/mol

IUPAC Name

3-bromo-N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-4-ethoxybenzamide

InChI

InChI=1S/C24H29BrN4O3S/c1-3-5-22(30)29-14-12-28(13-15-29)19-9-7-18(8-10-19)26-24(33)27-23(31)17-6-11-21(32-4-2)20(25)16-17/h6-11,16H,3-5,12-15H2,1-2H3,(H2,26,27,31,33)

InChI Key

IWXSBCQYJSJALB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)OCC)Br

Origin of Product

United States

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